
3,6-Dimethylpiperidine-2-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The closest compounds I found are “3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride” and “5,6-dimethylpiperidine-2-carboxylic acid hydrochloride”. These are carboxylic acid derivatives of piperidine . They are usually in powder form and are used in laboratory settings .
Synthesis Analysis
While specific synthesis methods for “3,6-Dimethylpiperidine-2-carboxylic acid;hydrochloride” were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . For example, the use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .Molecular Structure Analysis
The molecular structure of these compounds involves a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions. For instance, the acid complex used promotes the formation of the carbenium ion from dimethyl sulfoxide via Pummerer fragmentation .Physical And Chemical Properties Analysis
These compounds are usually in powder form . The molecular weight of “3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride” is 179.65 , and that of “5,6-dimethylpiperidine-2-carboxylic acid hydrochloride” is 193.67 .作用機序
3,6-Dimethylpiperidine-2-carboxylic acid;hydrochloride works by inhibiting the activity of certain enzymes in the body, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including improving memory and cognitive function, reducing inflammation, and protecting against oxidative stress. This compound has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of 3,6-Dimethylpiperidine-2-carboxylic acid;hydrochloride is its unique chemical structure, which makes it a valuable tool for researchers. This compound is highly soluble in water, making it easy to work with in the laboratory. However, this compound has certain limitations, including its high cost and limited availability.
将来の方向性
There are several potential future directions for 3,6-Dimethylpiperidine-2-carboxylic acid;hydrochloride research, including its use as a therapeutic agent for neurodegenerative diseases, its potential applications in the field of asymmetric synthesis, and its use as a building block for the synthesis of new compounds. Further research is needed to fully understand the potential applications of this compound and to develop new methods for its synthesis and use.
合成法
3,6-Dimethylpiperidine-2-carboxylic acid;hydrochloride can be synthesized through the reaction between 3,6-dimethylpiperidine and chloroacetic acid, followed by the addition of hydrochloric acid. The resulting product is a white crystalline powder that is highly soluble in water.
科学的研究の応用
3,6-Dimethylpiperidine-2-carboxylic acid;hydrochloride has been extensively studied for its potential applications in various fields of science, including chemistry, biochemistry, pharmacology, and medicine. This compound has been used as a building block for the synthesis of various compounds, including drugs, pesticides, and polymers. This compound has also been used as a chiral auxiliary in asymmetric synthesis.
Safety and Hazards
特性
IUPAC Name |
3,6-dimethylpiperidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-5-3-4-6(2)9-7(5)8(10)11;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLUHLMWVZGBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1C(=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-fluorobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2782622.png)
![3-benzyl-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2782623.png)
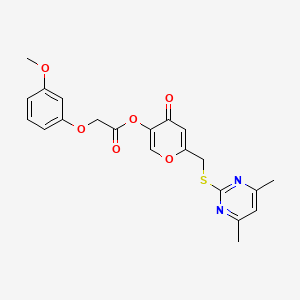
![N-[(5-bromopyrazin-2-yl)methyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B2782625.png)
![6-(3-Methoxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B2782626.png)
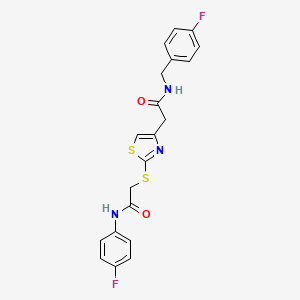
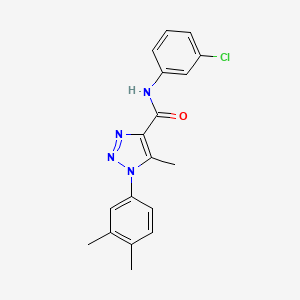
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2782635.png)
![1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2782636.png)
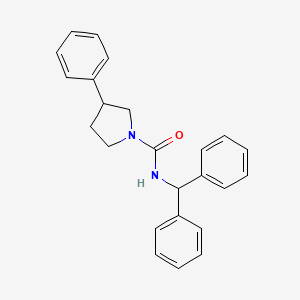
![6-[4-(2-Indol-1-ylacetyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2782640.png)

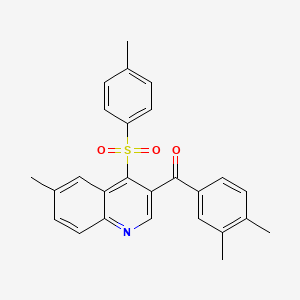
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2782643.png)